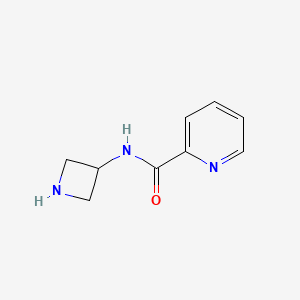

N-(azetidin-3-yl)pyridine-2-carboxamide

描述

属性

分子式 |

C9H11N3O |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

N-(azetidin-3-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C9H11N3O/c13-9(12-7-5-10-6-7)8-3-1-2-4-11-8/h1-4,7,10H,5-6H2,(H,12,13) |

InChI 键 |

BERRWFLXRHOGJX-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)NC(=O)C2=CC=CC=N2 |

产品来源 |

United States |

准备方法

Key Synthetic Approaches for Azetidine Rings

Ring contraction of α-bromo-N-sulfonylpyrrolidinones: This method involves nucleophilic addition to an N-activated amide carbonyl followed by an intramolecular SN2 cyclization, yielding N-sulfonylazetidines with good yields under mild conditions (K2CO3 base, 60 °C, MeCN/MeOH solvent system).

[2+2] Photocycloaddition (aza-Paterno-Büchi reaction): Using visible light and an Ir(III) photocatalyst, 2-isoxazoline-3-carboxylates undergo cycloaddition with alkenes to form azetidines. This method allows for diverse substitution patterns and is notable for its mild reaction conditions.

Pd(II)-catalyzed C(sp3)–H amination: Intramolecular amination catalyzed by palladium can construct azetidine rings from suitable precursors, enabling functionalization at specific carbon centers.

Ti(IV)-mediated coupling: This approach synthesizes spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents via a Kulinkovich-type mechanism.

Reduction of N-Bocazetines: Catalytic hydrogenation of N-Boc-protected azetines yields syn-2,3-disubstituted azetidines, which upon deprotection afford NH-azetidines in high yields.

Specific Preparation Methods for this compound

The preparation of this compound involves the integration of the azetidine ring with a pyridine-2-carboxamide moiety. The synthetic route typically includes:

Synthesis of Pyridine-2-carboxamide Precursors

- Pyridine-2-carboxylic acid derivatives are commonly converted into amides via standard amidation reactions, often employing coupling reagents or direct condensation with ammonia or amines.

Formation of Azetidine Ring and Coupling

Azetidine rings can be introduced by cyclization reactions starting from appropriate amino alcohols or halogenated precursors.

A notable method involves the [2+2] cycloaddition of Schiff bases derived from pyridine-2-carbaldehyde and hydrazide intermediates, followed by reaction with chloroacetyl chloride or dichloroacetyl chloride in the presence of triethylamine to yield azetidinone derivatives, which can be further converted to azetidine carboxamides.

Pd-catalyzed C(sp3)–H arylation of azetidines with pyridine-containing aryl iodides has been reported to functionalize azetidine rings directly, facilitating the synthesis of complex this compound analogs.

Optimization of Reaction Conditions

Temperature control, solvent choice (e.g., MeCN, MeOH, DCE), and reaction time are critical for maximizing yield and purity.

Bases such as K2CO3 or triethylamine are used to promote cyclization and amidation steps.

Protecting groups (e.g., N-trifluoroacetamide) can enhance reaction efficiency and facilitate subsequent deprotection steps.

Comparative Data on Preparation Methods

Research Findings and Practical Considerations

The ring strain in azetidine requires precise control of reaction parameters to avoid ring-opening or polymerization side reactions.

Photocatalytic methods offer environmentally friendly alternatives with high selectivity and mild conditions, suitable for sensitive functional groups.

Pd-catalyzed C–H activation techniques allow late-stage functionalization, which is advantageous for medicinal chemistry applications where structural diversity is desired.

The use of Schiff bases as intermediates provides a modular approach to introduce various substituents on the pyridine ring and azetidine moiety, enhancing the scope of derivatives accessible.

化学反应分析

Types of Reactions

N-(azetidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

科学研究应用

N-(azetidin-3-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(azetidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares N-(azetidin-3-yl)pyridine-2-carboxamide with key analogs:

Key Observations:

- Molecular Weight and Solubility: The azetidine-containing compound has a lower molecular weight (177.21) compared to analogs like the pyrazoloquinoline derivative (345.40), which may improve aqueous solubility and bioavailability .

- Polarity: The hydroxy and iodo substituents in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide increase polarity, which could improve solubility but limit membrane permeability .

Reactivity and Functionalization

Pyridine carboxamides exhibit varied reactivity depending on substituents. For example:

- Acylation Resistance: N-Benzoyl-2-pyridinecarboxamides with electron-withdrawing groups (e.g., pyridine-4-N,N-dialkylamino) resist acylation, while those with electron-donating groups form adducts with acyl chlorides . This suggests that the azetidine’s amine group in this compound may act as a nucleophilic site for further derivatization.

Pharmacological Implications

- Azetidine Advantages: The strained azetidine ring may enhance metabolic stability compared to larger heterocycles (e.g., piperidine) due to reduced enzymatic recognition .

- Heterocyclic Hybrids: Compounds like N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide demonstrate the utility of combining azetidine with other heterocycles for multitarget engagement .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(azetidin-3-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling azetidine-3-amine with pyridine-2-carboxylic acid derivatives. A carbodiimide-based coupling agent (e.g., EDC or DCC) with HOBt as an additive in anhydrous DMF or dichloromethane is often used. Optimization includes:

- Temperature : 0–25°C to minimize side reactions.

- Reaction Time : 12–48 hours under nitrogen to prevent hydrolysis.

- Stoichiometry : A 1:1.2 ratio of azetidine to carboxylic acid derivative improves conversion.

- Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization yields >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity, with azetidine protons appearing as multiplets (δ 3.5–4.5 ppm) and pyridine protons as distinct aromatic signals (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 206.1).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data (e.g., X-ray crystallography) in structural determination?

- Methodological Answer :

- Refinement Tools : Use SHELXL for least-squares refinement of X-ray data, adjusting for thermal displacement parameters and hydrogen bonding networks .

- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., azetidine ring puckering) with crystallographic data to identify discrepancies.

- Validation Software : Programs like PLATON or Mercury analyze steric clashes and electron density fit .

Q. What strategies are employed to analyze discrepancies between in vitro and in vivo activity data for azetidine-containing carboxamides?

- Methodological Answer :

- ADME Studies : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways.

- Protein Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity shifts caused by serum proteins.

- Pharmacokinetic Modeling : Compare logP values (e.g., experimental vs. computed) to optimize bioavailability .

Q. How does the steric and electronic configuration of the azetidine ring influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl groups at C3 of azetidine) to modulate ring puckering and hydrogen-bonding capacity.

- Electrostatic Potential Maps : DFT-derived maps identify nucleophilic/electrophilic regions affecting target binding (e.g., kinase inhibition).

- Biological Assays : Test analogues in enzyme inhibition assays (IC) to correlate ring conformation with potency .

Q. What methodological approaches validate the purity of this compound in high-throughput screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。